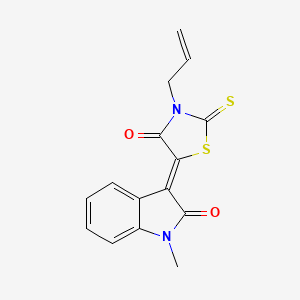![molecular formula C16H17FN2O3S2 B4630579 N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds with complex sulfonyl and fluoro groups often involves reactions between specific sulfonamides and fluorinated reagents. For instance, studies have shown that fluoro(phenylsulfonyl)methyl anion can be generated for the efficient monofluoromethylation of ketimines, suggesting a method that could potentially be adapted for synthesizing related compounds (Liu, Zhang, & Hu, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various analytical techniques, including X-ray crystallography. For example, compounds with fluorophenyl and methylsulfonyl groups have been structurally characterized, revealing details about their molecular configurations and intermolecular interactions (Murugavel et al., 2008).
Chemical Reactions and Properties
Research on fluorosulfonyl and methylsulfonyl compounds has demonstrated various chemical reactions, such as regio- and enantioselective allylic alkylation, indicating the reactivity of these groups in synthetic chemistry (Liu et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, of sulfonyl and fluorinated compounds can be determined through systematic studies, including thermal and solubility analyses. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential aspects of such compounds. Studies on similar sulfonyl and fluorinated compounds have explored their electrophilic and nucleophilic reaction potentials, providing insights into their chemical behavior and potential applications in synthesis (Crich & Smith, 2000).
Scientific Research Applications
Osteoclastogenesis and Bone Loss Prevention
A study explored the osteoclast inhibitory activity of a related compound, N-phenyl-methylsulfonylamido-acetamide (PMSA), highlighting its potential as a therapeutic agent for postmenopausal osteoporosis. PMSA inhibited osteoclast differentiation and showed promising results in preventing bone loss in animal models, suggesting a similar potential for compounds within the same chemical family (Eunjin Cho et al., 2020).
Polymer Electrolytes in Anion Exchange
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This process offered precise control of cation functionality, hinting at applications in energy storage and conversion technologies (D. Kim et al., 2011).
Enantioselective α-Fluorination of Aliphatic Aldehydes
Research demonstrated the first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, using N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source. This innovative approach could influence the development of fluorine-containing pharmaceuticals and agrochemicals (Fangyi Li et al., 2014).
Electrocatalytic Applications
A study on poly 3-(phenylthiophene) derivatives, including 3-(4-methylsulfonylphenyl)thiophene, highlighted their potential as active materials for electrochemical capacitor applications. The research showed promising energy and power densities, which are critical for the development of high-performance energy storage devices (J. Ferraris et al., 1998).
Molecular Docking Studies for Cancer Research
Quantum mechanical, spectroscopic, and molecular docking studies of a compound with a similar structure, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide), were carried out. The study focused on its interactions with prostate cancer proteins, suggesting the potential for similar compounds to be explored for therapeutic applications in cancer treatment (B. Chandralekha et al., 2019).
properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c1-23-15-9-4-3-8-14(15)18-16(20)11-19(24(2,21)22)13-7-5-6-12(17)10-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBRSVWWYUFAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)


![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)

![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)
![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)